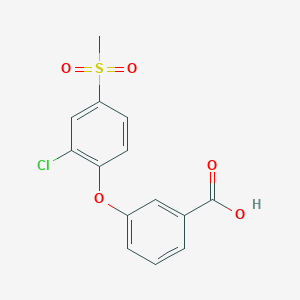
2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid involves various strategies. One approach for synthesizing a related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding total yields of 17% and 37% respectively. The process starting from 2-methyl-5-nitrophenol is more process-oriented and suitable for the resynthesis of cardiotonic drugs Sulmazole and Isomazole . Another relevant synthesis method involves the use of trifluoromethanesulfonic acid to catalyze Friedel-Crafts alkylations, which could potentially be adapted for the synthesis of trifluoromethylated aromatic compounds .
Molecular Structure Analysis
The molecular structure of related compounds can be complex and is often characterized by various spectroscopic techniques. For instance, the crystal structure of a compound with a phenylsulfonyl group, similar to the methylsulphonyl group in the target molecule, was determined using single crystal X-ray determination. This compound exhibited intermolecular hydrogen bonds and pi-pi interactions, which are crucial for the stability of the crystal structure . These findings suggest that the molecular structure of 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid would also exhibit significant non-covalent interactions that stabilize its structure.
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in related compounds has been explored in various chemical reactions. N-Methylnitrilium trifluoromethanesulphonate salts have been used as reagents for the synthesis of a wide range of aromatic compounds, including ketimines, ketones, and heterocycles . Additionally, alkyltrifluoromethanesulphonates have been employed as alkylating reagents for aromatic compounds, although their reactivity can be influenced by the presence of Lewis acids and impurities . These studies provide insights into the potential reactivity of the trifluoromethyl group in 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid are not detailed in the provided papers, the properties of related compounds can offer some indications. The presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of aromatic compounds. The methylsulphonyl group could also affect the solubility and reactivity of the compound. The synthesis and reactivity of related compounds suggest that 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid would have unique properties that could be advantageous in pharmaceutical applications, as seen in the synthesis of cardiotonic drugs .
Safety And Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHRYXIYMQKCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650217 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1000339-64-9 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)





![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)